molecular formula C18H22F6N2O4 B2904127 N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide CAS No. 338404-50-5

N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide

Cat. No.: B2904127
CAS No.: 338404-50-5
M. Wt: 444.374
InChI Key: IGEABFIWFCLESG-UHFFFAOYSA-N
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Description

The compound N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide features a 2,5-bis(trifluoroethoxy)benzene core linked to a carboxamide group. The ethylamino side chain is substituted with a 3-methylbutanoyl (isovaleryl) moiety.

Properties

IUPAC Name

N-[2-(3-methylbutanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F6N2O4/c1-11(2)7-15(27)25-5-6-26-16(28)13-8-12(29-9-17(19,20)21)3-4-14(13)30-10-18(22,23)24/h3-4,8,11H,5-7,9-10H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEABFIWFCLESG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NCCNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the amide bond: This step involves the reaction of 3-methylbutanoyl chloride with ethylenediamine to form N-(2-aminoethyl)-3-methylbutanamide.

    Introduction of the trifluoroethoxy groups: The next step involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a dehydrating agent such as thionyl chloride to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.

    Coupling reaction: Finally, the N-(2-aminoethyl)-3-methylbutanamide is coupled with 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Unfortunately, the available search results do not provide detailed information on the specific applications, comprehensive data tables, or well-documented case studies for the compound N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide. The search results offer only general information, such as basic properties, suppliers, and synthesis information .

General Information

  • Chemical Identification The compound is also known as N-(2-[(3-METHYLBUTANOYL)AMINO]ETHYL)-2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZENECARBOXAMIDE . Its CAS number is 338404-50-5 .
  • Molecular Formula and Weight The molecular formula is C18H22F6N2O4, and the formula weight is 444.37 .
  • Predicted Properties The predicted boiling point is 509.4±50.0 °C, and the density is 1.273±0.06 g/cm3 . The predicted pKa is 13.61±0.46 .

Potential Research Areas
While specific applications for this compound are not detailed in the search results, the presence of trifluoroethoxy groups suggests potential applications in areas such as:

  • Pharmaceutical Research Fluorinated compounds are often used in pharmaceuticals to alter their metabolic stability and bioavailability .
  • Agrochemicals Similar to pharmaceuticals, fluorinated compounds can enhance the effectiveness and stability of agrochemicals .
  • Material Science The unique properties of fluorinated compounds make them useful in creating materials with specific characteristics .

Mechanism of Action

The mechanism of action of N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the 2,5-bis(trifluoroethoxy)benzamide backbone but differ in their side-chain substituents, leading to distinct pharmacological and physicochemical profiles:

Flecainide (N-(2-Piperidylmethyl)-2,5-Bis(2,2,2-Trifluoroethoxy)Benzamide)
  • Structure : Piperidinylmethyl substituent.
  • Pharmacology : Approved antiarrhythmic agent targeting cardiac Na⁺ channels .
  • Synthesis: Synthesized via condensation of 2,5-bis(trifluoroethoxy)benzoyl chloride with 2-(aminomethyl)piperidine, with process-related impurities including morpholino and pyridylmethyl derivatives .
  • Key Data : Molecular weight 414.35 g/mol; principal mass spectral ions at m/z 84, 97, 301 .
NU-FL (N-(2-Ethylmorpholino)-2,5-Bis(2,2,2-Trifluoroethoxy)Benzamide)
  • Structure: Ethylmorpholino substituent.
  • Pharmacology : Investigated for Na⁺ channel blockade, with structural determinants overlapping Flecainide .
  • Synthesis: Reacts 2,5-bis(trifluoroethoxy)benzoyl chloride with N-aminoethylmorpholine under inert conditions .
N-(2-{[(4-Chloroanilino)Carbonyl]Amino}Ethyl)-2,5-Bis(2,2,2-Trifluoroethoxy)Benzamide
  • Structure: Urea-linked 4-chloroanilino group.
N-(2-[(2-Chloroacetyl)Amino]Ethyl)-2,5-Bis(2,2,2-Trifluoroethoxy)Benzamide
  • Structure: Chloroacetylaminoethyl substituent.
  • Applications : Industrial-grade chemical (99% purity) used in research and development .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Group Pharmacological Activity Reference
Target Compound C₂₀H₂₃F₆N₂O₄ ~469.4 3-Methylbutanoylaminoethyl Potential Na⁺ channel blocker -
Flecainide C₁₇H₂₀F₆N₂O₃ 414.35 Piperidinylmethyl Antiarrhythmic
NU-FL C₁₈H₂₀F₆N₂O₄ 442.36 Ethylmorpholino Na⁺ channel blocker
N-(2-{[(4-Chloroanilino)Carb... ethyl)-... C₂₀H₁₈ClF₆N₃O₄ 513.82 4-Chloroanilino urea ethyl Not specified
N-(2-[(2-Chloroacetyl)Amino]Ethyl)-... C₁₅H₁₅ClF₆N₂O₄ 436.73 Chloroacetylaminoethyl Industrial applications

Pharmacological and Computational Insights

  • Na⁺ Channel Blockade : Flecainide and NU-FL share key molecular determinants for Na⁺ channel interaction, suggesting the target compound may exhibit similar activity .
  • AutoDock Studies: Computational docking (e.g., AutoDock4) could elucidate differences in binding affinity due to substituent variations, such as the hydrophobic 3-methylbutanoyl group vs. Flecainide’s piperidine .

Biological Activity

N-{2-[(3-methylbutanoyl)amino]ethyl}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the context of therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups that contribute to its biological activity:

  • Amino group : Contributes to interaction with biological targets.
  • Trifluoroethoxy groups : Enhance lipophilicity and potentially increase membrane permeability.
  • Benzenecarboxamide core : Provides a scaffold for interaction with enzymes and receptors.

Research indicates that this compound may act through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound can inhibit certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.
  • Receptor Modulation : The compound may interact with specific receptors in the body, modulating their activity and influencing cellular responses.
  • Cell Signaling Pathways : Evidence points to the involvement of this compound in various cell signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Effect Reference
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialExhibits activity against certain bacterial strains
Enzyme inhibitionInhibits JAK family kinases (potentially involved in autoimmune diseases)

Case Studies

  • Anti-inflammatory Effects :
    A study demonstrated that treatment with this compound resulted in a significant decrease in inflammatory markers in a murine model of arthritis. The compound's ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha was noted.
  • Cytotoxicity in Cancer Research :
    In vitro studies on cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The findings suggest potential applications in targeted cancer therapies.
  • Antimicrobial Activity :
    The compound has shown efficacy against Gram-positive bacteria in laboratory settings. This suggests its potential utility as an antimicrobial agent.

Research Findings

Recent investigations into the pharmacokinetics of this compound have provided insights into its absorption and metabolism. The presence of trifluoroethoxy groups appears to enhance the compound's stability and bioavailability.

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